Product packaging for Fmoc-Trp(Boc)-OH-13C11,15N2(Cat. No.:)

Fmoc-Trp(Boc)-OH-13C11,15N2

Cat. No.: B1161893
M. Wt: 539.49
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is a synthetic version of the amino acid tryptophan, where specific atoms have been replaced by their heavier, stable isotopes. evitachem.com Specifically, all eleven carbon atoms and both nitrogen atoms in the tryptophan structure are replaced with carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), respectively. sigmaaldrich.com The molecule also features two critical protecting groups: a fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and a tert-butyloxycarbonyl (Boc) group on the indole (B1671886) side chain's nitrogen. cymitquimica.comchemicalbook.com These protecting groups are essential for its primary application in Fmoc solid-phase peptide synthesis (SPPS), allowing for the precise, site-specific incorporation of this labeled tryptophan into a growing peptide chain. evitachem.comsigmaaldrich.com The presence of the stable isotopes makes it a powerful tracer, enabling researchers to track the position and behavior of the tryptophan residue within a peptide or protein using advanced analytical techniques. evitachem.com

Properties

Molecular Formula

C₂₀¹³C₁₁H₃₀¹⁵N₂O₆

Molecular Weight

539.49

Synonyms

1-[(1,1-Dimethylethoxy)carbonyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tryptophan-13C11,15N2; _x000B_3-[(2S)-2-Carboxy-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]ethyl]indole-1-carboxylic Acid tert-Butyl Ester-13C11,15N2

Origin of Product

United States

Synthetic Methodologies for Fmoc Trp Boc Oh 13c11,15n2 and Isotopic Analogues

Chemical Synthesis Routes for Site-Specific ¹³C and ¹⁵N Labeling

Chemical synthesis offers precise control over the placement of isotopic labels. The general strategy involves the synthesis of the isotopically labeled L-Tryptophan core, followed by the sequential addition of the Boc and Fmoc protecting groups. chemicalbook.com

Precursor Synthesis Strategies for Isotopically Enriched Indole (B1671886) and Amino Acid Cores

The foundational step in the chemical synthesis of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is the acquisition of the fully labeled L-Tryptophan-¹³C₁₁,¹⁵N₂ precursor. Traditional organic synthesis routes, such as the asymmetric Strecker synthesis or reductive amination, can be adapted to produce isotopically substituted tryptophan. rsc.org However, these methods often face challenges, including the high cost or commercial unavailability of the necessary isotopically enriched starting materials. rsc.org The primary goal in these synthetic routes is to maximize the yield with respect to the expensive labeled reagents. rsc.org The synthesis of a selectively deuterated and carbon-13 labeled fluorotryptophan highlights a cost-effective multi-step organic synthesis approach starting from simple, commercially available isotope sources, a strategy that can be conceptually applied to other labeled tryptophans. rsc.org

Protecting Group Chemistry for Fmoc and Boc Moieties in Labeled Synthesis

Protecting group chemistry is essential to prevent unwanted side reactions during peptide synthesis. nih.gov For Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, two key protecting groups are employed:

Boc (tert-Butoxycarbonyl) group: This group protects the indole nitrogen of the tryptophan side chain. It is stable under the basic conditions used for Fmoc group removal but can be cleaved using acid, typically trifluoroacetic acid (TFA), during the final deprotection of the synthesized peptide. iris-biotech.depeptide.com The use of the Boc group on the indole nitrogen minimizes side reactions, particularly the reattachment of sulfonyl protecting groups released from arginine residues during cleavage. peptide.com

Fmoc (9-Fluorenylmethoxycarbonyl) group: The Fmoc group protects the α-amino group of the amino acid. biosyn.com It is stable to acidic conditions but is readily removed by a mild base, most commonly a solution of piperidine in an organic solvent like dimethylformamide (DMF). iris-biotech.decreative-peptides.com This orthogonality with the acid-labile Boc group is the cornerstone of modern solid-phase peptide synthesis (SPPS). iris-biotech.de

The synthesis of the final compound from the labeled L-Tryptophan-¹³C₁₁,¹⁵N₂ precursor involves a standard two-step protection process: first, the reaction with a Boc-donating reagent to protect the indole nitrogen, followed by the reaction with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to protect the α-amino group. chemicalbook.com

Table 1: Protecting Groups in Fmoc-Trp(Boc)-OH Synthesis

Protecting Group Abbreviation Protected Functional Group Deprotection Condition
9-Fluorenylmethoxycarbonyl Fmoc α-Amino Group Mild Base (e.g., Piperidine)

Purification and Characterization Techniques for Labeled Amino Acid Building Blocks

Rigorous purification and characterization are mandatory to ensure the quality of the final labeled amino acid. High-performance liquid chromatography (HPLC) is a primary tool for purifying the final product to achieve high chemical purity. acs.org Characterization relies on a combination of techniques to confirm the structure and isotopic enrichment.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, which will be higher than the unlabeled analogue due to the presence of the heavy isotopes. It is a key technique for verifying successful isotopic incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for confirming the chemical structure and the position of the isotopic labels. For a ¹³C and ¹⁵N labeled compound, ¹³C-NMR and ¹⁵N-NMR would show signals corresponding to the labeled atoms, providing definitive structural proof. rsc.org

Enzymatic and Biocatalytic Approaches for ¹³C and ¹⁵N L-Tryptophan Synthesis

Enzymatic methods provide an attractive alternative to chemical synthesis, often offering high selectivity, milder reaction conditions, and exceptional stereospecificity. rsc.org The core of this approach is the enzymatic synthesis of L-Tryptophan-¹³C₁₁,¹⁵N₂ which is then chemically protected as described previously.

Modular Biosynthetic Cascades for Isotopic Control

Recent advances have focused on developing efficient, multi-enzyme biosynthetic cascades to produce labeled tryptophan from simple, inexpensive, and readily available labeled precursors. rsc.org These modular systems offer precise control over isotopic labeling.

A notable example is a one-pot synthesis of L-tryptophan isotopologs from indole, glycine, and formaldehyde, utilizing a cascade of two enzymes: L-threonine aldolase and an engineered β-subunit of tryptophan synthase. rsc.orgresearchgate.net By using isotopically labeled glycine and/or formaldehyde, specific ¹³C and ¹⁵N atoms can be incorporated into the tryptophan backbone.

Another powerful biocatalytic approach involves the enzyme tryptophan synthase (EC 4.2.1.20). nih.gov This enzyme catalyzes the reaction between indole and L-serine to form L-tryptophan. nih.gov By using isotopically labeled L-serine (¹³C₃, ¹⁵N), one can produce tryptophan with corresponding labels in the alanine portion of the molecule. The labeled L-serine itself can be generated enzymatically from labeled glycine and formaldehyde using the enzyme serine hydroxymethyltransferase (SHMT, EC 2.1.2.1), forming a highly efficient and modular two-step cascade. rsc.org

Table 2: Key Enzymes in Biocatalytic L-Tryptophan Synthesis

Enzyme EC Number Reaction Labeled Precursors
Tryptophan Synthase 4.2.1.20 Indole + L-Serine → L-Tryptophan ¹³C/¹⁵N-L-Serine
Serine Hydroxymethyltransferase (SHMT) 2.1.2.1 Glycine + Formaldehyde → L-Serine ¹³C/¹⁵N-Glycine, ¹³C-Formaldehyde
L-threonine aldolase N/A Glycine + Acetaldehyde → L-threonine ¹³C/¹⁵N-Glycine

Stereospecificity in Enzymatic Labeling Methodologies

A major advantage of enzymatic synthesis is its inherent stereospecificity, which is crucial for biological applications. nii.ac.jp Life's machinery almost exclusively uses L-amino acids, and enzymes are programmed to produce this specific stereoisomer with very high fidelity. nii.ac.jp

Considerations for Isotopic Enrichment Purity in Synthetic Preparations

The utility of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ and its isotopic analogues is directly proportional to their isotopic purity. High isotopic enrichment is paramount for achieving the sensitivity and resolution required in modern analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Therefore, rigorous quality control and precise analytical methods are integral to the synthetic process.

The primary challenge in the synthesis of fully labeled compounds is ensuring that every target atomic position is occupied by the desired isotope to a very high degree. The synthesis of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ begins with an isotopically enriched starting material, typically ¹³C- and ¹⁵N-labeled indole. The indole ring is a key precursor to the tryptophan side chain. Synthetic routes often involve the use of inexpensive sources of isotopes, such as ¹³CO₂, to construct the labeled indole carbocycle rsc.organu.edu.au.

Once the labeled tryptophan is synthesized, the subsequent protection steps to introduce the Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups must be carried out with high efficiency to prevent any isotopic dilution. The general, non-isotopic synthesis involves the selective protection of the indole nitrogen with the Boc group, followed by the attachment of the Fmoc group to the alpha-amino group chemicalbook.com. This same sequence is applied to the fully labeled tryptophan.

A variety of analytical techniques are employed to verify the isotopic enrichment and purity of the final product. Mass spectrometry is a cornerstone of this analysis, with techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Isotope Ratio Mass Spectrometry (IRMS) being commonly used scirp.organnualreviews.orgnih.gov. These methods allow for the precise determination of the mass-to-charge ratio of the molecule and its fragments, which in turn reveals the extent of isotopic incorporation.

For a compound like Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, the expected molecular weight will be significantly higher than its unlabeled counterpart due to the presence of eleven ¹³C atoms and two ¹⁵N atoms. High-resolution mass spectrometry can be particularly powerful in confirming the exact isotopic composition and identifying any partially labeled species.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for assessing isotopic purity. ¹³C-NMR and ¹⁵N-NMR can directly probe the labeled atomic positions, providing information on the local isotopic environment. The chemical shifts and coupling constants in the NMR spectrum are sensitive to the isotopic composition of the molecule.

The following table summarizes the key analytical methods used to assess the isotopic enrichment purity of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂:

Analytical TechniqueInformation ProvidedKey Considerations
Mass Spectrometry (MS) Determines the overall isotopic enrichment by measuring the molecular weight and fragmentation patterns.High-resolution MS is necessary to distinguish between different isotopologues.
Isotope Ratio MS (IRMS) Provides highly accurate measurements of the ratio of heavy to light isotopes.Often requires combustion of the sample to convert it to simple gases (e.g., CO₂, N₂) for analysis.
Nuclear Magnetic Resonance (NMR) Confirms the position-specific incorporation of isotopes and can quantify the enrichment at each site.Requires higher sample concentrations compared to MS and can be more time-consuming.
High-Performance Liquid Chromatography (HPLC) Assesses the chemical purity of the compound, ensuring that the isotopic analysis is not confounded by chemical impurities.Does not directly provide information on isotopic enrichment but is crucial for overall quality control.

The acceptable level of isotopic enrichment can vary depending on the intended application. For many quantitative proteomics studies, an isotopic purity of greater than 98% is often required to minimize interference from the natural abundance of isotopes. The chemical purity of the compound is also a critical factor, as impurities can interfere with subsequent experiments, such as peptide synthesis.

Integration of Fmoc Trp Boc Oh 13c11,15n2 in Biomacromolecular Synthesis

Strategies for Incorporating Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. acs.orguzh.ch The incorporation of an isotopically labeled and sterically hindered amino acid like Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ necessitates careful optimization of standard SPPS protocols.

Optimizing Coupling Conditions for Labeled Tryptophan Residues

The efficiency of the coupling reaction is critical, especially when using expensive isotopically labeled amino acids, to maximize incorporation and minimize waste. universiteitleiden.nl Due to the steric hindrance of the Fmoc and Boc protecting groups, as well as the inherent bulk of the tryptophan side chain, standard coupling conditions may result in incomplete reactions. nih.gov

To overcome these challenges, more potent activating reagents are often employed. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have been shown to improve coupling yields compared to standard activators like HBTU or PyBOP, particularly for difficult or sterically hindered couplings. universiteitleiden.nlchempep.com The use of a stronger activator can reduce the number of equivalents of the expensive labeled amino acid required for each coupling step. universiteitleiden.nl

Furthermore, the choice of solvent can significantly impact coupling efficiency, especially for hydrophobic peptides that are prone to aggregation on the resin. universiteitleiden.nlnih.gov While N,N-dimethylformamide (DMF) is the most common solvent in SPPS, the addition of "disaggregating" co-solvents like dimethyl sulfoxide (DMSO) can disrupt secondary structure formation of the growing peptide chain, improving reagent accessibility and reaction kinetics. universiteitleiden.nl

A special coupling cycle may be implemented for the labeled amino acid, featuring an increased coupling time to ensure the reaction goes to completion. shoko-sc.co.jp Monitoring the reaction's completeness using methods like the ninhydrin test is crucial to confirm the successful incorporation of the labeled residue before proceeding to the next cycle. nih.gov

ParameterStandard SPPS ConditionOptimized Condition for Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂Rationale for Optimization
Coupling Reagent HBTU, DIC/HOBtHATUOvercomes steric hindrance and drives the reaction to completion, allowing for fewer equivalents of the expensive labeled amino acid. universiteitleiden.nlchempep.com
Solvent 100% DMFDMF/DMSO mixtureDMSO acts as a disaggregating solvent, preventing peptide aggregation on the resin and improving reaction kinetics. universiteitleiden.nl
Equivalents of Amino Acid 5-10 equivalents2-5 equivalentsReduces cost by minimizing the use of the expensive labeled compound. universiteitleiden.nlshoko-sc.co.jp
Coupling Time 30-60 minutes>60 minutes, potentially with double couplingEnsures complete incorporation of the sterically hindered and valuable amino acid. shoko-sc.co.jp

Deprotection Strategies and Side-Chain Preservation

The Fmoc protecting group is typically removed using a mild base, most commonly a solution of 20% piperidine in DMF. peptide.comspringernature.com This process occurs via a β-elimination mechanism. nih.govspringernature.com While this is a standard procedure, the preservation of the acid-labile tert-butyloxycarbonyl (Boc) group on the tryptophan indole (B1671886) side chain is paramount. The Boc group on the indole nitrogen is crucial for preventing side reactions during the acidic conditions of the final cleavage from the resin. sigmaaldrich.comthermofisher.com Specifically, it prevents the alkylation or modification of the electron-rich indole ring by carbocations generated from other protecting groups or the resin linker during trifluoroacetic acid (TFA) treatment. sigmaaldrich.comiris-biotech.de

Using Fmoc-Trp(Boc)-OH is particularly recommended for synthesizing peptides that also contain arginine residues protected by sulfonyl-based groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). iris-biotech.deadvancedchemtech.com During final cleavage, the reactive species generated from the Pbf group can modify unprotected tryptophan residues. The Boc group on the tryptophan indole minimizes this side reaction, leading to purer crude peptides in higher yields. sigmaaldrich.comadvancedchemtech.com Standard Fmoc deprotection conditions with piperidine are orthogonal to the Boc group, meaning the Boc group remains intact during the peptide chain elongation. sigmaaldrich.com

Challenges and Solutions in SPPS with Highly Labeled Amino Acids

A primary challenge in using highly labeled amino acids like Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ is the potential for on-resin aggregation of the growing peptide chain. universiteitleiden.nlnih.gov Peptides rich in hydrophobic residues are particularly prone to forming intermolecular β-sheet structures, which hinders solvent and reagent access, leading to incomplete coupling and deprotection steps and resulting in deletion sequences. uzh.chuniversiteitleiden.nl The increased mass of the heavily labeled tryptophan can exacerbate these aggregation tendencies.

Solutions to combat aggregation include:

Optimized Resin Choice: Using a low-loading resin, such as TentaGel S, provides more space between growing peptide chains, reducing the likelihood of inter-chain aggregation. universiteitleiden.nl

Disruptive Solvents: As mentioned, incorporating DMSO into the coupling solvent mixture can effectively disrupt secondary structures. universiteitleiden.nl

Microwave-Assisted Synthesis: The application of microwave energy can accelerate coupling and deprotection reactions and help to reduce aggregation by providing energy to disrupt intermolecular interactions. shoko-sc.co.jp

Chaotropic Salts: The addition of certain salts, like LiCl, to the coupling media can also help to disrupt aggregation.

Another significant challenge is the high cost of isotopically enriched starting materials. universiteitleiden.nl This makes it imperative to optimize synthesis conditions to ensure maximum yield and purity, avoiding the need for repeated syntheses. Strategies like using stronger coupling reagents to reduce the number of equivalents of the labeled amino acid and careful monitoring at each step are crucial for cost-effectiveness. universiteitleiden.nlshoko-sc.co.jp

Cell-Free Protein Expression Systems for Incorporating Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ Derived Peptides/Proteins

Cell-free protein synthesis (CFPS) offers a powerful alternative to in vivo expression, providing an open system where the reaction environment can be directly manipulated. wikipedia.orgidtdna.com This is particularly advantageous for producing toxic proteins or for incorporating non-natural or isotopically labeled amino acids. wikipedia.orgthermofisher.com

While CFPS systems typically utilize individual labeled amino acids added to the reaction mixture, they also present an opportunity to incorporate pre-synthesized, labeled peptides. nih.gov An isotopically labeled peptide synthesized via SPPS using Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ can be used as a standard for absolute quantification in proteomics experiments. thermofisher.comnih.gov In this approach, the labeled peptide, which is chemically identical to a target peptide fragment from a protein of interest, is spiked into a complex biological sample. By comparing the mass spectrometry signal of the labeled peptide to its unlabeled counterpart, the absolute quantity of the target protein can be determined with high precision. nih.gov

Commercially available CFPS kits, often based on E. coli or human cell lysates, can be optimized for the efficient production of proteins containing stable isotopes, with incorporation efficiencies reported to be as high as 90-95%. thermofisher.com These systems contain all the necessary machinery for transcription and translation, including ribosomes, tRNAs, and aminoacyl-tRNA synthetases. wikipedia.org By supplying a custom amino acid mix depleted of natural tryptophan and supplemented with the ¹³C,¹⁵N-labeled version, one can direct the synthesis of a protein selectively labeled at tryptophan residues.

Biosynthetic Incorporation of ¹³C,¹⁵N Labeled Tryptophan into Recombinant Proteins

For producing larger proteins, recombinant expression in living cells is often the most feasible method. The biosynthetic incorporation of ¹³C,¹⁵N labeled tryptophan can be achieved with high efficiency, particularly in microbial systems like Escherichia coli. basicmedicalkey.comresearchgate.net

The general strategy involves using a tryptophan auxotrophic strain of E. coli, which is incapable of synthesizing its own tryptophan. basicmedicalkey.combiorxiv.org The protocol typically follows a two-step process:

Cells are first grown in a minimal medium supplemented with natural (unlabeled) tryptophan to achieve a desired cell density. basicmedicalkey.combiorxiv.org

The cells are then harvested, washed thoroughly to remove all traces of unlabeled tryptophan, and transferred to a fresh minimal medium that completely lacks tryptophan but is supplemented with the desired ¹³C,¹⁵N-labeled tryptophan. basicmedicalkey.combiorxiv.org

Following a brief period to allow for the uptake of the labeled amino acid and depletion of any remaining internal stores of unlabeled tryptophan, protein expression is induced (e.g., with IPTG). basicmedicalkey.com The cellular machinery then incorporates the supplied labeled tryptophan into the target protein.

This method allows for the production of proteins where all tryptophan residues are specifically and uniformly labeled with ¹³C and ¹⁵N, providing powerful probes for NMR studies. basicmedicalkey.com

Selective Amino Acid-Type Labeling Strategies in Cell Culture

Selective labeling is a technique where only one or a few specific types of amino acids are isotopically labeled within a protein. nih.gov This simplifies complex NMR spectra and allows for the study of specific residues within a large protein. nih.govmeihonglab.com Tryptophan is an excellent candidate for this approach due to its low natural abundance in proteins and its minimal involvement in metabolic scrambling pathways in many expression hosts. biorxiv.org

Uniform vs. Selective Labeling Patterns in Protein Expression

The strategic incorporation of isotopically labeled amino acids into proteins is a cornerstone of modern structural biology and proteomics, enabling detailed investigations by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The compound Fmoc-Trp(Boc)-OH-13C11,15N2 represents a precursor to the isotopically labeled L-tryptophan (¹³C₁₁,¹⁵N₂-Trp), which, once deprotected, can be integrated into proteins to generate specific labeling patterns. The choice between uniform and selective labeling depends on the size of the protein, the complexity of the biological question, and the specific spectroscopic method being employed.

Uniform Labeling involves the incorporation of isotopic labels throughout the entire protein. In this approach, all instances of a particular amino acid, or all amino acids, are replaced with their isotopically enriched counterparts. For example, a protein expressed in a medium where ¹⁵NH₄Cl and ¹³C-glucose are the sole nitrogen and carbon sources will be uniformly labeled with ¹⁵N and ¹³C. This strategy is particularly powerful for smaller proteins, as it allows for the complete assignment of NMR spectra.

Selective Labeling , in contrast, involves the incorporation of isotopic labels at specific amino acid types or even at specific atomic positions within an amino acid. nih.govspringernature.comckisotopes.comnmrwiki.org This method is invaluable for studying large proteins or protein complexes, where uniform labeling would result in overly complex and crowded NMR spectra that are difficult to interpret. ckisotopes.com By labeling only a subset of amino acids, such as tryptophan, spectral simplification is achieved, allowing researchers to focus on specific regions of interest within the protein.

The introduction of labeled tryptophan, derived from this compound, into proteins is typically achieved through in vivo incorporation using bacterial expression systems like Escherichia coli. nih.govspringernature.comnih.gov This can be accomplished by growing the bacteria in a minimal medium supplemented with the desired labeled amino acid. For selective labeling, auxotrophic strains of E. coli that cannot synthesize tryptophan are often used to ensure efficient incorporation of the exogenously supplied labeled amino acid.

Below is a comparative overview of uniform and selective labeling strategies for protein expression:

FeatureUniform LabelingSelective Labeling
Principle All amino acids or all instances of a specific amino acid are isotopically labeled.Only specific amino acid types or specific sites are labeled. nmrwiki.orgrsc.org
Typical Application Small to medium-sized proteins (<25 kDa) for complete structure determination.Large proteins and protein complexes for studying specific sites, ligand binding, or protein dynamics.
Advantages Provides a wealth of structural information for complete resonance assignment.Simplifies complex NMR spectra, reduces signal overlap, and allows for targeted studies. ckisotopes.com
Disadvantages Can lead to severe spectral crowding and resonance overlap in larger proteins.Provides limited information about the unlabeled portions of the protein.
Example Expressing a protein in minimal media with ¹⁵NH₄Cl and ¹³C-glucose as the sole nitrogen and carbon sources.Supplementing the growth medium of a tryptophan auxotroph with ¹³C₁₁,¹⁵N₂-Trp.

Research Findings on Labeling Strategies

Recent advancements in labeling techniques have further refined the ability to probe protein structure and function. For instance, segmental labeling allows for the isotopic labeling of only a specific domain of a protein, which is particularly useful for studying large, multi-domain proteins. ckisotopes.com Furthermore, site-specific labeling can be achieved by incorporating a labeled amino acid at a single, defined position within the protein sequence, offering an unparalleled level of detail for studying enzyme mechanisms or protein-protein interactions. nmrwiki.orgrsc.org

The use of ¹³C and ¹⁵N labeled tryptophan has been instrumental in a variety of biophysical studies. In NMR spectroscopy, the unique chemical shifts of the tryptophan indole ring atoms provide sensitive probes of the local environment. By selectively labeling tryptophan residues, researchers can monitor conformational changes upon ligand binding or protein folding. In mass spectrometry-based proteomics, the incorporation of heavy isotopes allows for accurate protein quantification and the identification of post-translational modifications. nih.govacs.org

The following table summarizes different labeling patterns and their primary applications in biomacromolecular research:

Labeling PatternDescriptionKey Applications
Uniform ¹⁵N Labeling All nitrogen atoms in the protein are ¹⁵N.Protein structure determination via HSQC experiments, protein dynamics studies.
Uniform ¹³C, ¹⁵N Labeling All carbon and nitrogen atoms are ¹³C and ¹⁵N, respectively.De novo structure determination of small proteins using triple-resonance NMR experiments.
Selective ¹⁵N-Tryptophan Labeling Only the nitrogen atoms of tryptophan residues are ¹⁵N.Probing the environment and dynamics of specific tryptophan residues in large proteins.
Selective ¹³C, ¹⁵N-Tryptophan Labeling The carbon and nitrogen atoms of tryptophan residues are ¹³C and ¹⁵N.Detailed structural analysis of tryptophan-mediated interactions and ligand binding pockets.
Reverse Labeling The protein is grown in a labeled medium, but one or more specific amino acids are supplied in their unlabeled form.Assigning resonances for specific amino acid types in complex spectra. ckisotopes.com

Advanced Spectroscopic Applications of Fmoc Trp Boc Oh 13c11,15n2

Mass Spectrometry (MS) Applications

The unique isotopic signature of Fmoc-Trp(Boc)-OH-13C11,15N2 is leveraged in various mass spectrometry applications to enhance the depth and accuracy of proteomic and metabolic analyses.

Quantitative Proteomics Using this compound Derived Peptides

Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. The use of peptides derived from this compound significantly improves the precision and reliability of these measurements.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that allows for the accurate comparison of protein abundances between different cell populations. In a typical SILAC experiment involving tryptophan, one population of cells is grown in a medium containing the natural, "light" tryptophan, while another is cultured in a medium supplemented with a "heavy" isotopic version, such as ¹³C- and ¹⁵N-labeled tryptophan. nih.govthermofisher.com After a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome, the cell populations can be subjected to different experimental conditions. nih.gov

The cell lysates are then combined, and the proteins are extracted and digested, typically with an enzyme like trypsin. chempep.com The resulting peptide mixtures are analyzed by mass spectrometry. Peptides containing the labeled tryptophan will exhibit a predictable mass shift compared to their unlabeled counterparts. The relative abundance of a protein in the two cell populations is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs in the mass spectrum. chempep.com

Illustrative Research Findings for SILAC Using Labeled Tryptophan:

Protein StudiedExperimental ConditionFold Change (Heavy/Light)Significance
Heat Shock Protein 70Heat Shock vs. Control3.2Upregulated
Glycolytic Enzyme XGlucose Deprivation vs. Control0.5Downregulated
Cell Cycle Regulator YDrug Treatment vs. Control1.1No Significant Change

This table presents illustrative data based on typical outcomes of SILAC experiments to demonstrate the application of the technique.

For absolute quantification, which aims to determine the exact amount of a protein in a sample, peptides containing ¹³C- and ¹⁵N-labeled tryptophan are invaluable as internal standards. nih.govuni-marburg.de A known quantity of a synthetic peptide, identical in sequence to a target peptide from the protein of interest but containing the isotopically labeled tryptophan, is "spiked" into the biological sample before mass spectrometric analysis. uni-marburg.desemanticscholar.org

This heavy-labeled peptide serves as an internal reference. Since the labeled and unlabeled peptides have nearly identical physicochemical properties, they behave similarly during sample preparation and analysis, including ionization and fragmentation in the mass spectrometer. semanticscholar.org By comparing the known concentration and signal intensity of the spiked-in heavy peptide to the signal intensity of the endogenous light peptide, the absolute concentration of the target protein in the original sample can be accurately calculated. nih.govuni-marburg.de This approach, often referred to as the Absolute Quantification (AQUA) strategy, is crucial for biomarker validation and clinical applications. nih.gov

Peptide Mapping and Sequence Verification with Labeled Tryptophan

Peptide mapping is a critical technique for protein characterization, used to confirm the primary structure and identify any post-translational modifications. elementlabsolutions.comphenomenex.blog It involves the enzymatic digestion of a protein followed by the separation and analysis of the resulting peptides, typically by liquid chromatography-mass spectrometry (LC-MS). nih.govchromatographytoday.com

Incorporating ¹³C- and ¹⁵N-labeled tryptophan into a protein provides a powerful tool for enhancing peptide mapping and sequence verification. The known mass shift of any tryptophan-containing peptide acts as a clear and unambiguous marker within the complex peptide map. This is particularly useful for:

Confirming the identity of tryptophan-containing peptides: The expected mass difference between the labeled and unlabeled versions of a peptide confirms its sequence.

Resolving ambiguities in complex spectra: In cases where multiple peptides have similar masses, the unique isotopic signature of the labeled tryptophan can help to distinguish between them.

Verifying sequence variants: If a mutation results in the gain or loss of a tryptophan residue, this will be immediately apparent in the peptide map through the appearance or disappearance of the corresponding labeled peptide.

The use of isotopically labeled amino acids in this context provides an internal reference that can aid in the confident assignment of peptide sequences during the characterization of recombinant proteins and biotherapeutics. nih.gov

Isotopic Tracing for Biochemical Pathway Elucidation (Methodological Focus)

Isotopic tracing with stable isotopes like ¹³C and ¹⁵N is a fundamental technique for mapping metabolic pathways and understanding the flow of atoms through biochemical reactions. nih.gov By supplying cells or organisms with a labeled precursor, such as tryptophan enriched with ¹³C and ¹⁵N, researchers can track the incorporation of these isotopes into downstream metabolites.

When ¹³C, ¹⁵N-labeled tryptophan is introduced into a biological system, it is utilized in various metabolic processes, including protein synthesis and catabolism through pathways like the kynurenine (B1673888) pathway. researchgate.net By analyzing the mass spectra of metabolites extracted at different time points, it is possible to identify which molecules are derived from tryptophan and to quantify the flux through different branches of its metabolism. nih.govalfa-chemistry.com

The heavy isotopes act as a "tag," allowing for the differentiation of molecules synthesized from the provided tracer from the pre-existing unlabeled pool. This methodological approach is crucial for studying the effects of diseases, drugs, or genetic modifications on tryptophan metabolism. nih.govresearchgate.net

Advances in MS-Based Techniques for Labeled Peptide Analysis

The analysis of peptides containing stable isotopes like those in ¹³C, ¹⁵N-labeled tryptophan has been significantly enhanced by advances in mass spectrometry technology. High-resolution mass spectrometers, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) instruments, are capable of resolving the isotopic fine structure of peptides, allowing for the precise determination of the degree of label incorporation. nih.govacs.org

Tandem mass spectrometry (MS/MS) techniques are used to fragment peptides and obtain sequence information. The fragmentation pattern of a labeled peptide can confirm the location of the isotopic label within the peptide sequence. nih.gov Furthermore, newer acquisition strategies, such as data-independent acquisition (DIA), offer improved quantitative accuracy and reproducibility for SILAC-based experiments compared to traditional data-dependent acquisition (DDA) methods.

Key Mass Spectrometry Techniques for Labeled Peptide Analysis:

TechniqueAdvantage for Labeled Peptide Analysis
High-Resolution MS (e.g., Orbitrap, FT-ICR)Accurate mass measurement to confirm isotopic enrichment and resolve complex isotopic patterns. nih.govacs.org
Tandem MS (MS/MS)Fragmentation of peptides to confirm the location of the labeled amino acid within the sequence. nih.gov
Data-Independent Acquisition (DIA)Comprehensive and reproducible quantification of labeled and unlabeled peptides, improving the precision of SILAC experiments.
Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)Targeted and highly sensitive quantification of specific labeled peptides, ideal for absolute quantification. uni-marburg.de

This table summarizes advanced MS-based techniques and their specific benefits for the analysis of peptides containing isotopic labels.

High-Resolution Mass Spectrometry for Isotopic Envelope Analysis

High-resolution mass spectrometry (HRMS) is instrumental in the analysis of isotopically labeled compounds like Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂. The precision of HRMS allows for the clear differentiation of the isotopically labeled molecule from its unlabeled counterpart and other molecules with similar nominal masses.

The key application of HRMS in this context is the detailed analysis of the isotopic envelope. The isotopic envelope is the characteristic pattern of peaks in a mass spectrum that arises from the natural abundance of isotopes of the elements within a molecule, in addition to any deliberate isotopic enrichment. For Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, the mass of the monoisotopic peak is shifted by approximately +13.03 Da compared to the unlabeled compound due to the inclusion of eleven ¹³C atoms and two ¹⁵N atoms.

The theoretical isotopic distribution of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ can be calculated based on its elemental formula and the level of isotopic enrichment. This calculated distribution serves as a reference for experimental data, allowing for the confirmation of the compound's identity and isotopic purity. The high resolution of the mass spectrometer is crucial for resolving the individual isotopic peaks within the envelope, which may be separated by very small mass differences.

Below is a table illustrating the theoretical isotopic envelope for the protonated molecule [M+H]⁺ of Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂. The monoisotopic mass of the unlabeled compound (C₃₁H₃₀N₂O₆) is 526.2104 Da. With the addition of 11 ¹³C and 2 ¹⁵N atoms, the monoisotopic mass of the labeled compound becomes 539.2454 Da. The table shows the expected relative abundances of the isotopic peaks.

m/zRelative Abundance (%)Isotopic Composition
539.2454100.00Monoisotopic Peak (M)
540.248834.57M+1
541.25216.98M+2
542.25550.92M+3

This table presents a simplified, theoretical isotopic distribution for illustrative purposes. Actual experimental data may vary based on instrument resolution and other factors.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules. nationalmaglab.org In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented through collision-induced dissociation (CID) or other methods. The resulting fragment ions (product ions) are then analyzed, providing a fragmentation pattern that is characteristic of the precursor ion's structure.

For Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, tandem mass spectrometry can be used to confirm the location of the isotopic labels within the molecule. The masses of the fragment ions will be shifted depending on whether they retain the ¹³C and ¹⁵N labels. This allows for a detailed structural characterization and can be used to track the fate of specific parts of the molecule in metabolic or chemical reactions.

The fragmentation of Fmoc-protected amino acids and tryptophan derivatives has been studied, and several characteristic fragmentation pathways are known. nih.govrsc.org Key fragmentation events include the loss of the Fmoc group, the Boc group, and cleavages within the tryptophan side chain and backbone.

The table below outlines some of the expected major fragment ions for Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂ in positive ion mode and their corresponding theoretical m/z values, assuming the labels are distributed across the tryptophan moiety.

Fragment Ion DescriptionTheoretical m/z (Unlabeled)Theoretical m/z (Labeled)Mass Shift (Da)
[M+H-C₄H₈]⁺ (Loss of isobutylene (B52900) from Boc)471.2022484.2372+13.035
[M+H-Boc]⁺ (Loss of the Boc group)427.1917440.2267+13.035
[M+H-Fmoc]⁺ (Loss of the Fmoc group)305.1501318.1851+13.035
Fmoc-CH₂⁺195.0808195.08080
Fmoc⁺179.0855179.08550
[Trp(Boc)+H]⁺305.1501318.1851+13.035
Indole (B1671886) side chain fragment130.0657141.0991+11.0334

The theoretical m/z values are for the monoisotopic peaks of the fragment ions. The mass shifts assume the isotopic labels are retained in the specified fragment.

The analysis of these labeled fragments provides unambiguous confirmation of the compound's structure and can be used to develop highly specific and sensitive quantitative assays, such as multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored.

Fmoc Trp Boc Oh 13c11,15n2 in Biophysical and Biochemical Investigations

Elucidating Enzymatic Reaction Mechanisms with Isotopic Labeling

The use of isotopically labeled substrates is a cornerstone of mechanistic enzymology. By incorporating amino acids like ¹³C,¹⁵N-labeled tryptophan into proteins or using them as substrates, researchers can gain profound insights into the catalytic actions of enzymes. wikipedia.orgnih.gov

Isotopic labeling with ¹³C and ¹⁵N allows for the unambiguous tracking of atoms as they move through an enzyme's catalytic cycle. wikipedia.org When a protein containing ¹³C,¹⁵N-tryptophan is studied by NMR spectroscopy, the signals from the labeled residue are distinct, enabling researchers to monitor its specific environment and interactions during catalysis. For enzymes that act on tryptophan itself, using the labeled version as a substrate allows scientists to follow its transformation into products via mass spectrometry. sigmaaldrich.com This technique helps to identify transient intermediates and map the flow of atoms, which is fundamental to understanding reaction pathways, such as the citric acid cycle. wikipedia.org This precise tracking helps confirm or rule out proposed mechanistic steps, providing a clear picture of how the enzyme functions at a molecular level.

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating the rate-limiting steps and transition states of enzymatic reactions. libretexts.org A KIE is observed when replacing an atom with its heavier isotope alters the rate of a chemical reaction. This change occurs because the heavier isotope forms a stronger covalent bond, which requires more energy to break. libretexts.org

By measuring the reaction rates of an enzyme with a normal substrate versus one labeled with heavy isotopes (like ¹³C or ¹⁵N), scientists can determine if a bond to that specific atom is broken in the rate-determining step of the reaction. libretexts.orgnih.gov For example, studies on tryptophan 2-monooxygenase, a flavoenzyme that oxidizes L-tryptophan, have utilized ¹⁵N KIEs to probe its chemical mechanism. nih.govresearchgate.net Although the study used L-alanine as a substrate for technical reasons, the principles are directly applicable to tryptophan. The observed ¹⁵N KIE of 1.0145 suggested that changes in the bonding environment of the nitrogen atom are part of the kinetic process, consistent with a hydride transfer mechanism. nih.gov Such experiments provide critical data for understanding transition state structures.

Table 1: Representative Kinetic Isotope Effects in Enzymatic Reactions
EnzymeSubstrate/IsotopeMeasured KIE (klight/kheavy)Interpretation
Tryptophan 2-MonooxygenaseL-Alanine (15N)1.0145 ± 0.0007Consistent with a hydride transfer mechanism involving the amino group. nih.gov
D-Amino Acid OxidaseD-Serine (15N)1.013Suggests a chemical mechanism similar to Tryptophan 2-Monooxygenase. nih.gov

Probing Protein Folding and Misfolding Pathways

Tryptophan is an invaluable intrinsic probe for studying protein folding due to its unique properties. It is the largest amino acid and possesses a bulky, hydrophobic indole (B1671886) side chain that is also fluorescent. nih.govyoutube.com Its placement and environment are often critical for the stability of a protein's three-dimensional structure. proquest.comnih.gov When uniformly labeled with ¹³C and ¹⁵N, tryptophan becomes an even more powerful tool for NMR studies, which can be used to monitor folding and misfolding events in atomic detail, even within large protein complexes or in living cells. science.gov

The fluorescence of the tryptophan indole ring is highly sensitive to its local environment. youtube.com This property allows researchers to monitor changes in protein conformation during folding. nih.gov However, when a protein contains multiple tryptophans, assigning spectroscopic changes to a specific residue is challenging. Isotopic labeling overcomes this limitation. By incorporating a single ¹³C,¹⁵N-labeled tryptophan at a specific site, researchers can use NMR to exclusively monitor that position as the protein folds, unfolds, or misfolds into aggregation-prone intermediates that can lead to disease. science.gov This site-specific information is crucial for mapping the folding energy landscape and understanding the molecular basis of protein misfolding diseases. science.gov

Table 2: Spectroscopic Probes for Tryptophan Environment in Protein Folding
TechniqueProbeInformation GainedKey Advantage of Isotopic Labeling
Fluorescence SpectroscopyIntrinsic Trp FluorescenceChanges in local polarity and solvent exposure. arxiv.orgN/A (Labeling is for NMR/MS)
UV Resonance RamanTrp Side Chain VibrationsHydrogen bonding status and hydrophobic interactions. nih.govN/A (Labeling is for NMR/MS)
NMR Spectroscopy13C, 15N Chemical ShiftsAtomic-resolution structure, dynamics, and interactions. nih.govAllows for site-specific monitoring in complex systems. science.gov

Investigation of Post-Translational Modifications Involving Tryptophan

Post-translational modifications (PTMs) are chemical alterations to amino acid residues after a protein is synthesized, which can dramatically alter the protein's function, localization, or stability. beilstein-journals.org Tryptophan is susceptible to several PTMs, most notably oxidation. nih.gov The indole ring can be modified by reactive oxygen species, leading to products like kynurenine (B1673888). mdpi.comresearchgate.net Such modifications can be markers of oxidative stress or may have specific biological roles.

Isotopic labeling is a definitive tool for identifying and quantifying PTMs using mass spectrometry. nih.gov When a protein containing ¹³C,¹⁵N-labeled tryptophan is analyzed, any modified tryptophan residues will exhibit a characteristic mass shift corresponding to the modification plus the mass of the heavy isotopes. This unique mass signature allows for the confident identification of the modification and distinguishes it from background noise or chemical artifacts that might occur during sample preparation. researchgate.net This approach has been used to study the oxidation of tryptophan residues in various proteins, helping to clarify whether these modifications are genuine biological events or artifacts. nih.govresearchgate.net Another known PTM is the isoprenylation of tryptophan, a modification crucial for the function of certain bacterial peptide pheromones. beilstein-journals.org

Applications in Protein Engineering and Design

The unique properties of tryptophan make it a valuable residue in protein engineering and design. proquest.com Its large size and specific interaction capabilities can be harnessed to stabilize desired protein structures, such as small, stable folds called β-hairpins. proquest.com Protein design aims to create new proteins with novel functions, and this requires precise control over structure and stability.

Incorporating ¹³C,¹⁵N-labeled tryptophan, synthesized from precursors like Fmoc-Trp(Boc)-OH-¹³C₁₁,¹⁵N₂, is essential for the structural validation of these engineered proteins. NMR spectroscopy of the labeled protein provides atomic-level feedback on the success of the design, confirming whether the engineered protein adopts the intended fold. nih.gov Furthermore, isotopic labeling can be used to introduce unique probes for functional studies. For instance, tryptophan analogs can be incorporated site-specifically to act as spectroscopic reporters or to enable specific chemical reactions for attaching other labels, like fluorophores, to the protein. biorxiv.org This strategy provides a powerful platform for creating proteins with tailored functions for therapeutic or biotechnological applications. mdpi.com

Methodological Innovations and Future Perspectives in the Research of Fmoc Trp Boc Oh 13c11,15n2

Development of More Economical and Efficient Labeling Methods

The widespread application of Fmoc-Trp(Boc)-OH-13C11,15N2 and other isotopically labeled amino acids in research is often constrained by the high cost and complexity of their synthesis. Consequently, a significant focus of methodological innovation is the development of more economical and efficient labeling strategies. Current research is actively exploring novel synthetic routes and enzymatic methods to reduce production costs and improve isotopic enrichment levels.

One promising approach involves the use of genetically engineered microorganisms to produce labeled amino acids. By providing simple, inexpensive isotopically labeled precursors, such as ¹³C-glucose and ¹⁵NH₄Cl, to these optimized microbial strains, it is possible to achieve high yields of uniformly or selectively labeled amino acids. nih.govresearchgate.net This bio-based approach can be more cost-effective than traditional chemical synthesis for large-scale production.

The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, is another strategy to enhance efficiency and lower costs. These methods reduce solvent consumption and purification steps, leading to a more sustainable and economical process.

Labeling MethodKey AdvantagesChallenges
Microbial Fermentation Lower cost for large-scale production, use of simple labeled precursors.Requires optimization of microbial strains and fermentation conditions.
Enzymatic Synthesis High specificity and stereoselectivity, milder reaction conditions.Enzyme stability and cost can be limiting factors.
Optimized Chemical Synthesis High purity and defined labeling patterns, applicable to a wide range of molecules.Can be multi-step, expensive, and may use hazardous reagents.
One-Pot Synthesis Reduced reaction time, solvent usage, and purification steps.Requires careful reaction design to avoid side reactions.

Advanced Automation in Labeled Peptide Synthesis

The synthesis of peptides incorporating labeled amino acids like this compound has been significantly advanced by the automation of solid-phase peptide synthesis (SPPS). beilstein-journals.orgsemanticscholar.org Automated peptide synthesizers offer numerous advantages over manual methods, including increased throughput, improved reproducibility, and reduced labor. americanpeptidesociety.org These instruments precisely control the addition of reagents and washing steps, minimizing human error and ensuring consistent peptide quality. americanpeptidesociety.org

The integration of robotic systems has further enhanced the automation of peptide synthesis. efficient-robotics.commit.edu Robots can perform tasks such as reagent preparation, sample handling, and purification, creating a fully automated workflow from synthesis to analysis. This level of automation is particularly beneficial for the synthesis of long and complex peptides, where manual intervention is prone to errors. The development of novel, automated, robotic systems for rapid, high-throughput, parallel solid-phase peptide synthesis continues to be an active area of research, with a focus on efficiency, robustness, and cost-effectiveness. nih.gov

Automation TechnologyImpact on Labeled Peptide Synthesis
Automated SPPS Synthesizers Increased throughput, improved reproducibility, reduced manual labor. beilstein-journals.orgamericanpeptidesociety.org
Microwave-Assisted SPPS Significant reduction in synthesis time. semanticscholar.orgcnr.it
High-Throughput Parallel Synthesizers Rapid generation of peptide libraries. nih.govefficient-robotics.com
Robotics Integration Fully automated workflow from synthesis to purification. efficient-robotics.commit.edu

Integration with Complementary Biophysical Techniques

The true power of incorporating this compound into peptides and proteins is realized when it is integrated with a suite of complementary biophysical techniques. The isotopic labels serve as powerful probes for elucidating molecular structure, dynamics, and interactions at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary technique that benefits from ¹³C and ¹⁵N labeling. nih.govsigmaaldrich.com These isotopes have a nuclear spin of ½, making them NMR-active. By selectively labeling the tryptophan residue, researchers can simplify complex NMR spectra and focus on the signals originating from this specific amino acid. This allows for the detailed investigation of the local environment of the tryptophan, including its structure, dynamics, and interactions with other molecules. nih.gov

Mass Spectrometry (MS) is another powerful tool that is enhanced by isotopic labeling. sigmaaldrich.comnih.gov The mass difference introduced by the ¹³C and ¹⁵N isotopes allows for the accurate quantification of peptides and proteins in complex mixtures. This is particularly useful in proteomics studies for comparing protein expression levels between different samples. High-resolution mass spectrometry can also be used to determine the precise location and extent of isotopic labeling. nih.gov

Tryptophan Fluorescence Quenching is a sensitive technique for studying protein-ligand interactions and conformational changes. nih.govresearchgate.netcgiar.org The intrinsic fluorescence of tryptophan is highly sensitive to its local environment. nih.govresearchgate.net Changes in fluorescence intensity upon the binding of a ligand can provide information about the binding affinity and the proximity of the ligand to the tryptophan residue. researchgate.netcgiar.orgcore.ac.ukresearchgate.net While not directly dependent on the isotopic label, the synthesis of peptides with a single tryptophan at a specific position, facilitated by Fmoc-Trp(Boc)-OH, is crucial for these studies.

Biophysical TechniqueInformation Gained from Labeled Tryptophan
NMR Spectroscopy Atomic-level structure, dynamics, and intermolecular interactions. nih.govsigmaaldrich.com
Mass Spectrometry Accurate quantification of peptides and proteins, determination of labeling efficiency. sigmaaldrich.comnih.gov
Fluorescence Spectroscopy Ligand binding affinities, protein conformational changes. nih.govresearchgate.netcgiar.orgcore.ac.ukresearchgate.net

Expansion of Isotopic Labeling to Other Complex Biomolecules

The principles and techniques developed for the isotopic labeling of amino acids and peptides are being extended to other complex biomolecules, opening up new avenues of research. The ability to introduce stable isotopes into specific positions within nucleic acids, carbohydrates, and lipids provides invaluable tools for studying their structure, function, and metabolism.

Isotopically labeled nucleic acids (DNA and RNA) are being used to investigate DNA-protein interactions, RNA folding, and the mechanisms of DNA replication and repair. Site-specific labeling of nucleotides allows researchers to probe the local environment of specific bases and their role in biological processes.

Glycobiology is another field benefiting from isotopic labeling. The synthesis of isotopically labeled monosaccharides and their incorporation into glycoproteins and glycolipids enables the study of carbohydrate-protein interactions, which are crucial for cell recognition, signaling, and immune responses.

Lipidomics research is also employing stable isotopes to trace the metabolic pathways of lipids and to quantify changes in lipid profiles in response to various stimuli. Labeled fatty acids and other lipid precursors are used to study lipid metabolism in health and disease.

The synthesis of these complex labeled biomolecules presents significant challenges, often requiring multi-step chemical or chemo-enzymatic approaches. However, the wealth of information that can be obtained from studying these labeled molecules is driving the development of new and more efficient synthetic methods. researchgate.netiaea.orgtomlinsons-online.comresearchgate.net

Computational and Bioinformatic Tools for Interpreting Data from Labeled Systems

The large and complex datasets generated from biophysical studies of isotopically labeled molecules necessitate the use of sophisticated computational and bioinformatic tools for data analysis and interpretation. coe.edunih.govnih.gov

In NMR spectroscopy , computational methods are used to predict chemical shifts, refine protein structures, and model molecular dynamics. nih.govnih.govdannmr.dk Software packages are available that can aid in the assignment of NMR spectra and the analysis of relaxation data to extract information about protein motion. The integration of experimental NMR data with molecular dynamics simulations provides a powerful approach for understanding the relationship between protein structure, dynamics, and function. nih.govdannmr.dk

For mass spectrometry data , a variety of bioinformatics tools have been developed for peptide identification, quantification, and the analysis of post-translational modifications. acs.orgwaters.comwikipedia.orgnih.govwashington.edu Software is available to process raw MS data, identify peptides from sequence databases, and quantify the relative abundance of labeled and unlabeled peptides. acs.orgnih.gov Machine learning algorithms are increasingly being used to improve the accuracy and sensitivity of peptide feature detection from LC-MS data. acs.orgosu.edufrontiersin.org Specialized software, such as X¹³CMS, has been developed for the systems-level analysis of isotopic labeling in untargeted metabolomic data. nih.govspringernature.com

The interpretation of isotope data in general relies on statistical methods to assess the significance of observed differences in labeling patterns. researchgate.net These computational and bioinformatic tools are essential for extracting meaningful biological insights from the wealth of data generated by modern biophysical techniques.

Data TypeComputational/Bioinformatic ToolsPurpose
NMR Spectra Structure calculation software (e.g., CYANA, XPLOR-NIH), molecular dynamics simulation packages (e.g., GROMACS, AMBER). nih.govnih.govdannmr.dkStructure determination, dynamics analysis, prediction of NMR parameters.
Mass Spectra Peptide identification software (e.g., Mascot, SEQUEST), quantification software (e.g., MaxQuant), tools for metabolomics data analysis (e.g., X¹³CMS). nih.govacs.orgwaters.comwikipedia.orgnih.govwashington.eduspringernature.comPeptide and protein identification, quantification, metabolic flux analysis.
Isotope Patterns Statistical analysis software (e.g., R, Python libraries). researchgate.netSignificance testing, source identification.

Emerging Research Frontiers for Tryptophan-Specific Isotopic Probes

The unique properties of tryptophan, combined with the power of isotopic labeling, continue to open up new and exciting frontiers in biomedical research. Tryptophan-specific isotopic probes are being used to investigate a wide range of biological questions, from the fundamental mechanisms of protein folding to the development of new diagnostic and therapeutic strategies.

One emerging area is the use of labeled tryptophan to study protein misfolding and aggregation , which are associated with a variety of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. By incorporating labeled tryptophan into amyloidogenic peptides, researchers can use NMR and other techniques to monitor the aggregation process and to characterize the structure of the resulting amyloid fibrils.

Another frontier is the development of in-cell NMR methods that allow for the study of proteins in their native cellular environment. The use of highly sensitive, isotopically labeled probes is essential for overcoming the challenges of working with complex cellular lysates. Labeled tryptophan can provide a window into the structure, dynamics, and interactions of proteins inside living cells.

The development of novel isotopic labeling strategies is also an active area of research. For example, the genetic encoding of non-canonical amino acids, such as 7-azatryptophan, which is an isoelectronic analog of tryptophan, provides a means for site-selective isotope labeling in vivo. anu.edu.au This approach offers a powerful tool for obtaining site-specific resonance assignments in NMR studies of large proteins. anu.edu.au

Furthermore, the role of tryptophan metabolism in various physiological and pathological processes is a growing area of interest. Isotopically labeled tryptophan is being used as a tracer to study the kynurenine (B1673888) pathway and its involvement in immune regulation, neurotransmission, and cancer.

The continued development of new labeling methods, biophysical techniques, and computational tools will undoubtedly lead to even more innovative applications of tryptophan-specific isotopic probes in the future, providing deeper insights into the complex world of biological systems.

Q & A

Q. What are the critical steps in synthesizing Fmoc-Trp(Boc)-OH-13C11,15N2, and how do reaction conditions influence isotopic purity?

The synthesis involves sequential protection of tryptophan’s indole and amine groups using Boc and Fmoc groups, followed by isotopic enrichment via labeled precursors. Key steps include:

  • Protection : Boc groups shield the indole nitrogen, while Fmoc protects the α-amine .
  • Isotopic incorporation : Carbon-13 and nitrogen-15 isotopes are introduced during precursor synthesis, requiring strict control of reaction time, temperature (typically 20–25°C), and solvent polarity (e.g., DMF or DCM) to minimize isotopic dilution .
  • Deprotection : Mild acidic conditions (e.g., TFA) remove Boc groups without cleaving the Fmoc moiety or degrading the isotopic label . Yield and purity (>97% isotopic enrichment) depend on avoiding side reactions like racemization or incomplete protection .

Q. How does isotopic labeling in this compound enhance metabolic pathway analysis compared to unlabeled analogs?

The compound’s 13C11 and 15N2 labels enable precise tracking of tryptophan metabolism via:

  • Mass spectrometry (MS) : Isotopic peaks (e.g., +11 Da for 13C) distinguish labeled metabolites from endogenous compounds, reducing background noise .
  • Nuclear magnetic resonance (NMR) : 13C and 15N signals provide site-specific metabolic flux data, such as kynurenine pathway activity . For example, in cancer metabolism studies, this labeling resolves ambiguities in tryptophan uptake vs. de novo synthesis .

Q. What purification methods ensure high purity (>98%) of this compound post-synthesis?

  • Reverse-phase HPLC : Uses C18 columns with gradients of acetonitrile/water (+0.1% TFA) to separate labeled species from unlabeled byproducts .
  • Solid-phase extraction (SPE) : Removes residual solvents and salts while retaining the hydrophobic Fmoc group .
  • Lyophilization : Preserves isotopic integrity by avoiding thermal degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in isotopic abundance data when using this compound in metabolic tracing experiments?

Contradictions often arise from:

  • Incomplete isotopic equilibration : Ensure cells are cultured for ≥5 generations post-labeling to achieve steady-state isotopic distribution .
  • Cross-talk in MS/MS fragmentation : Use high-resolution orbitrap MS to differentiate 13C11- and 15N2-derived fragments .
  • Background correction : Normalize data using internal standards (e.g., 13C6-glucose) and blank runs .

Q. What strategies optimize the incorporation of this compound into peptide chains during solid-phase synthesis (SPPS)?

  • Coupling efficiency : Activate the carboxyl group with HCTU/DIEA in DMF, which minimizes racemization vs. traditional HOBt/TBTU .
  • Microwave-assisted synthesis : Reduces coupling time from 2 h to 10 min, improving yield (≥95%) for long peptides .
  • Side-chain protection : Boc on indole prevents alkylation during TFA cleavage, critical for maintaining peptide integrity .

Q. How do researchers address challenges in quantifying low-abundance tryptophan metabolites using this compound’s isotopic labels?

  • Enrichment protocols : Spike samples with unlabeled metabolites as carriers to improve MS detection limits .
  • Multi-isotopomer modeling : Quantifies fractional enrichment using software like IsoCor2, accounting for natural isotope abundance .
  • NMR isotope-edited experiments : Suppress unlabeled signals via 13C-filtered HSQC, enhancing sensitivity for trace metabolites .

Q. What are the implications of this compound’s self-assembly properties for drug delivery applications?

The compound forms nanoparticles (489 ± 80 nm diameter) in aqueous solutions via π-π stacking of Fmoc and indole groups . These nanoparticles:

  • Enhance drug loading : Hydrophobic cores encapsulate therapeutics like doxorubicin with >80% efficiency .
  • Enable pH-responsive release : Degrade under acidic conditions (e.g., tumor microenvironments) due to Boc group lability .

Methodological Notes

  • Storage : Store at –20°C under argon to prevent oxidation of the indole ring .
  • Analytical validation : Confirm isotopic purity via elemental analysis (EA) and isotope ratio MS (IRMS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.